4-Ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a quinazolin-4-one derivative that has shown potent and selective inhibitory activity against histone deacetylase 6 (HDAC6). [] It belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities. Quinazolin-4-one derivatives are a class of heterocyclic compounds that have gained significant attention in drug discovery due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The synthesis of 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide involves a multi-step process starting from commercially available starting materials. [] While the exact synthetic route has not been detailed in the provided papers, typical synthetic strategies for quinazolin-4-one derivatives involve reacting anthranilic acid derivatives with appropriate amines, followed by cyclization and functionalization reactions to introduce the desired substituents.
The molecular structure of 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide consists of a quinazolin-4-one core with several key substituents. [] The 3-position of the quinazolinone ring is substituted with a 4-methoxyphenyl group, while the 2-position bears a methyl group. The 6-position is connected to a benzenesulfonamide moiety via an amide bond, and the benzenesulfonamide group itself is substituted with an ethyl group at the 4-position.
4-Ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide acts as a potent and selective inhibitor of HDAC6. [] HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes, including microtubule acetylation, protein degradation, and immune responses. By inhibiting HDAC6, 4-ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide leads to increased acetylation of α-tubulin, a major component of microtubules, and potentially affects other HDAC6 substrates, ultimately impacting cellular functions.
4-Ethyl-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide shows potential therapeutic applications for Alzheimer's disease. [] Its ability to selectively inhibit HDAC6 is promising for modulating several pathological hallmarks of Alzheimer's disease, including:
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4